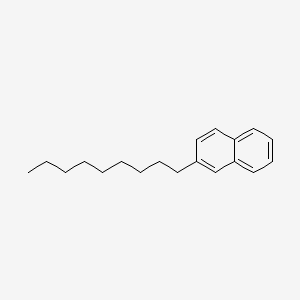![molecular formula C23H22ClN5O5 B13764148 Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 68310-06-5](/img/structure/B13764148.png)
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzamide core, substituted with bis(2-hydroxyethyl)amino and azo groups, along with a chloro-nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- typically involves multiple steps, starting with the preparation of the azo compound. The azo coupling reaction is a key step, where an aromatic amine reacts with a diazonium salt to form the azo linkage. The bis(2-hydroxyethyl)amino group is introduced through nucleophilic substitution reactions, often under basic conditions. The final step involves the formation of the benzamide structure through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of aromatic amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce aromatic amines.
Applications De Recherche Scientifique
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its azo group.
Biology: Studied for its potential as a biological stain and in the development of biosensors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active metabolites that interact with cellular components, leading to various biological effects. The bis(2-hydroxyethyl)amino group may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Azo compounds: Other azo compounds with different aromatic groups and substituents.
Chloro-nitrophenyl derivatives: Compounds with similar chloro-nitrophenyl groups but different functional groups.
Uniqueness
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
68310-06-5 |
|---|---|
Formule moléculaire |
C23H22ClN5O5 |
Poids moléculaire |
483.9 g/mol |
Nom IUPAC |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C23H22ClN5O5/c24-19-14-18(29(33)34)7-8-20(19)26-27-21-9-6-17(28(10-12-30)11-13-31)15-22(21)25-23(32)16-4-2-1-3-5-16/h1-9,14-15,30-31H,10-13H2,(H,25,32) |
Clé InChI |
NGQZKLOOMICCSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N(CCO)CCO)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)






![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)





